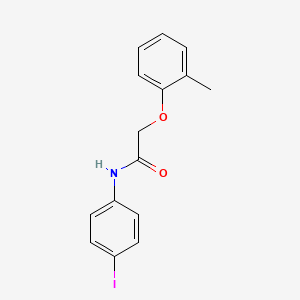
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed that N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide inhibits the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In neurology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease. In immunology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to modulate the activity of immune cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. In immunology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to suppress the activity of immune cells, leading to the suppression of the immune response.
実験室実験の利点と制限
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, there are also limitations to using N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide. In cancer research, further studies are needed to fully understand its mechanism of action and to develop new cancer treatments based on its inhibitory effects on cancer cell growth. In neurology, further studies are needed to determine its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, further studies are needed to determine its potential applications in developing new immunotherapies. Additionally, further studies are needed to fully understand the toxicity and safety profile of N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide.
合成法
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide is synthesized by reacting 4-iodoaniline with 2-methylphenol in the presence of acetic anhydride and acetic acid. The resulting product is then reacted with ethyl chloroacetate to obtain the final product, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide for scientific research purposes.
科学的研究の応用
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells, making it a promising candidate for developing new cancer treatments. In neurology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide has been shown to modulate the immune response, making it a potential candidate for developing new immunotherapies.
特性
IUPAC Name |
N-(4-iodophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-11-4-2-3-5-14(11)19-10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPAWPQLNVBMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6128438.png)

![5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6128443.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6128451.png)
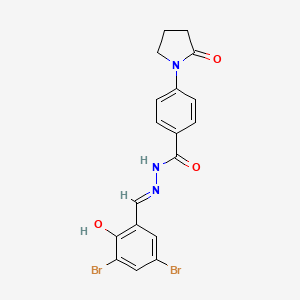
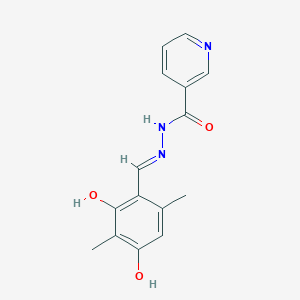
![1-benzyl-4-{3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6128465.png)
![1,4-dimethyl-6-{[2-(3-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6128482.png)
![2-[(4-methoxyphenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6128489.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6128521.png)
![2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B6128526.png)
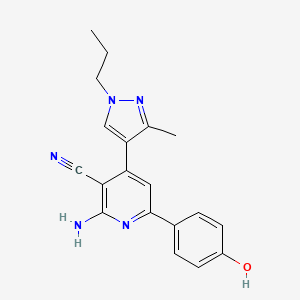
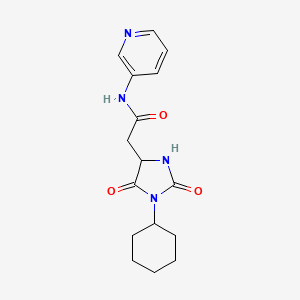
![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)